

# Head-to-Head Comparison: ATN-249 and Berotralstat for Hereditary Angioedema

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Compound of Interest		
Compound Name:	LSP-249	
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A detailed analysis for researchers and drug development professionals of two oral plasma kallikrein inhibitors for the prophylactic treatment of Hereditary Angioedema (HAE).

This guide provides a comprehensive comparison of ATN-249 (previously reported as **LSP-249**) and berotralstat, two oral small-molecule inhibitors of plasma kallikrein developed for the prevention of attacks in patients with Hereditary Angioedema (HAE). While berotralstat has undergone extensive clinical evaluation and is an approved therapy, ATN-249 is an investigational drug with publicly available data primarily from preclinical and Phase 1 studies. This comparison is based on the available scientific and clinical data for both compounds.

#### Introduction to ATN-249 and Berotralstat

Hereditary Angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 inhibitor protein.[1] This leads to dysregulation of the plasma kallikrein-kinin system and excessive production of bradykinin, a potent vasodilator that increases vascular permeability.[1][2] Both ATN-249 and berotralstat are designed to prevent HAE attacks by inhibiting plasma kallikrein, a key enzyme in the bradykinin production pathway.[1][3] Berotralstat, developed by BioCryst Pharmaceuticals, is an approved oral, once-daily medication for the prophylactic treatment of HAE in adults and pediatric patients 12 years and older.[4][5] ATN-249, developed by Attune Pharmaceuticals, is an investigational oral plasma kallikrein inhibitor that has completed Phase 1 clinical trials.[3][6]

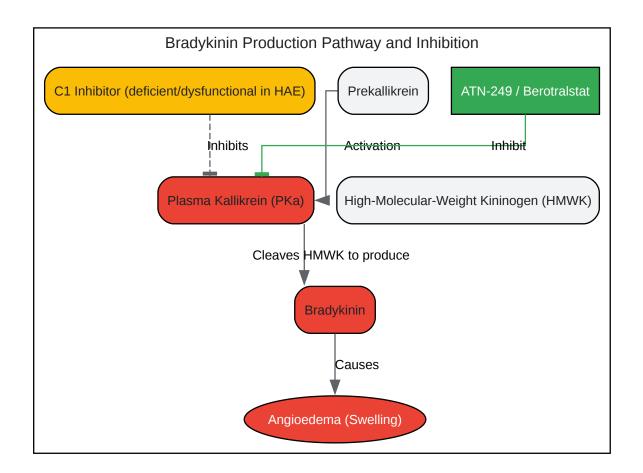


## Mechanism of Action: Targeting the Kallikrein-Kinin System

Both ATN-249 and berotralstat share the same primary mechanism of action: the inhibition of plasma kallikrein. By binding to and inhibiting this enzyme, they prevent the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.[1][3] The reduction in bradykinin levels helps to prevent the vasodilation and increased vascular permeability that lead to angioedema attacks.[2]

Preclinical studies have highlighted the high selectivity of ATN-249, showing it to be over 2,000-fold more selective for plasma kallikrein compared to other related serine proteases.[7]

Berotralstat is also a potent and selective inhibitor of plasma kallikrein.[1]



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**Figure 1:** Mechanism of action of ATN-249 and berotralstat.



### **Comparative Efficacy**

A direct head-to-head comparison of the efficacy of ATN-249 and berotralstat is not possible due to the different stages of clinical development. Berotralstat has extensive efficacy data from multiple Phase 3 trials, while ATN-249 has not yet reported efficacy data in HAE patients.

Berotralstat Efficacy Data:

The efficacy of berotralstat has been demonstrated in several key clinical trials, most notably the APeX-2 trial.[8]

Trial	Dosage	Primary Endpoint	Key Findings
APeX-2	150 mg once daily	Reduction in HAE attack rate over 24 weeks	- 44.2% reduction in attack rate compared to placebo (1.31 vs 2.35 attacks/month). [9][10]- 58% of patients had a ≥50% reduction in attack rate vs. 25% for placebo.[11]
APeX-S (Open-label extension)	150 mg once daily	Long-term safety and efficacy	- Sustained reduction in HAE attack rates over 96 weeks.[12]- Mean attack rate reduced by over 90% from baseline in patients completing 96 weeks.[12]
APeX-J (in Japanese patients)	150 mg once daily	Reduction in HAE attack rate over 24 weeks	- 49.1% reduction in attack rate compared to placebo (1.11 vs 2.18 attacks/month).



#### ATN-249 Efficacy Data:

Efficacy data for ATN-249 in HAE patients is not yet publicly available. Phase 2 trials were planned to evaluate the efficacy of ATN-249 in reducing the frequency of HAE attacks.[3]

## **Safety and Tolerability**

Berotralstat Safety Profile:

Berotralstat has been generally well-tolerated in clinical trials.[8] The most common adverse events are gastrointestinal in nature.[9]

Adverse Event	Berotralstat 150 mg (%)	Placebo (%)
Abdominal pain	16	-
Vomiting	12	-
Diarrhea	13-14.5	-
Nasopharyngitis	23	-
Headache	14.7	-
Data from APeX-2 and APeX-S trials[9][14]		

#### ATN-249 Safety Profile:

Data on the safety and tolerability of ATN-249 is derived from a Phase 1 study in healthy volunteers.[3][6]



Study	Population	Doses	Key Findings
Phase 1 Single Ascending Dose	Healthy Volunteers (n=48)	50 mg to 800 mg	- Generally safe and well-tolerated across all doses.[3][6]- No moderate or severe adverse events reported.[3]- All adverse events were mild and not considered drugrelated.[3]- Most common adverse events were headache, upper respiratory tract infection, and lightheadedness.[6]

## **Pharmacokinetics**

Both ATN-249 and berotralstat are orally administered small molecules.



Parameter	ATN-249	Berotralstat
Administration	Oral	Oral, once-daily
Dose Proportionality	Plasma levels increased in approximate proportion to dose (50-800 mg).[3]	Described by a three- compartment linear model with first-order absorption.[15]
Food Effect	Drug exposure was not affected by dosing with food.[3]	No significant effect on Cmax and AUC with a high-fat meal, but Tmax was delayed.[16]
Metabolism	-	Metabolized by CYP2D6 and CYP3A4.[17]
Half-life	-	Approximately 93 hours.[18]
Data from Phase 1 trial for ATN-249 and clinical pharmacology studies for berotralstat.		

## **Experimental Protocols**

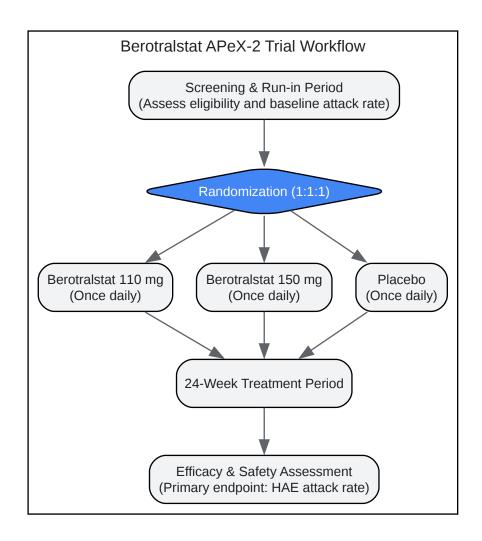
Berotralstat: APeX-2 Phase 3 Trial Protocol

The APeX-2 trial was a randomized, double-blind, placebo-controlled, parallel-group study.[8]

- Objective: To evaluate the efficacy and safety of two doses of berotralstat for the prevention of HAE attacks.
- Population: 121 patients aged 12 years and older with HAE type I or II and a history of at least two attacks per month.
- Design: Patients were randomized (1:1:1) to receive berotralstat 110 mg, berotralstat 150 mg, or placebo, administered orally once daily for 24 weeks.
- Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week treatment period.



 Secondary Endpoints: Included the proportion of patients with a ≥50% reduction in HAE attack rate, and the rate of HAE attacks requiring rescue medication.



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Figure 2: Simplified workflow of the APeX-2 clinical trial.

#### ATN-249: Phase 1 Trial Protocol

The first-in-human study of ATN-249 was a randomized, double-blind, placebo-controlled, single ascending dose trial in healthy volunteers.[3]

 Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending doses of ATN-249.



- Population: 48 healthy adult volunteers.
- Design: Participants received a single oral dose of ATN-249 (ranging from 50 mg to 800 mg)
   or placebo. A food-effect cohort was also included.
- Endpoints: Safety assessments (adverse events, clinical laboratory tests, vital signs, ECGs) and pharmacokinetic parameters (Cmax, AUC, Tmax).

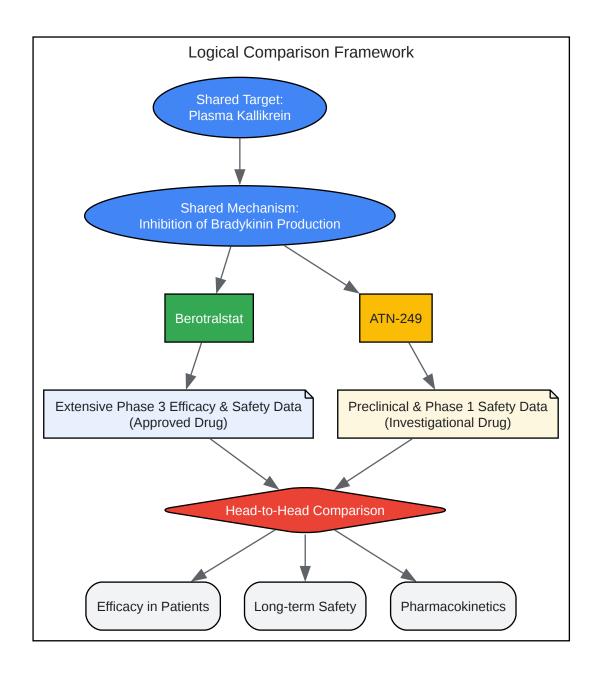
### **Summary and Future Outlook**

Berotralstat is a well-characterized and approved oral prophylactic treatment for HAE, with a proven efficacy and safety profile from a comprehensive clinical development program. Its main limitations are the gastrointestinal side effects reported in a subset of patients.

ATN-249 has shown promise in early-stage development as a potent and selective oral plasma kallikrein inhibitor with a favorable safety profile in healthy volunteers. The lack of a food effect on its pharmacokinetics could offer a potential advantage in terms of dosing convenience.

The critical next step for ATN-249 is the successful completion of Phase 2 and 3 trials to establish its efficacy and long-term safety in HAE patients. Should these trials demonstrate a competitive or superior profile to existing therapies, ATN-249 could become a valuable addition to the therapeutic landscape for HAE. A direct comparison of the clinical performance of these two molecules will only be possible once more extensive clinical data for ATN-249 becomes available.





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Figure 3: Logical relationship for comparing ATN-249 and berotralstat.

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